molecular formula C22H18N4O2 B12630280 3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide

3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide

Cat. No.: B12630280
M. Wt: 370.4 g/mol
InChI Key: FMCHIONISPNEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • Naphthyridine protons :
      • H2 and H3: δ 8.45–8.60 (doublets, J = 6.5 Hz, 2H).
      • H5: δ 7.20 (singlet, 1H, adjacent to methyl).
    • Aminophenyl group :
      • NH: δ 10.20 (broad singlet, 1H, exchangeable).
      • Aromatic protons: δ 7.30–7.70 (multiplet, 4H).
    • Benzamide moiety :
      • CO-NH: δ 9.95 (singlet, 1H).
      • 3-Methyl group: δ 2.35 (singlet, 3H).
  • ¹³C NMR :

    • Lactam carbonyl (C7=O): δ 168.5 ppm.
    • Benzamide carbonyl: δ 165.8 ppm.
    • Quaternary carbons in naphthyridine: δ 145–155 ppm.

Infrared (IR) Spectroscopy

  • ν(C=O) : 1670 cm⁻¹ (naphthyridine lactam), 1655 cm⁻¹ (benzamide).
  • ν(N–H) : 3320 cm⁻¹ (amide), 3200–3100 cm⁻¹ (aromatic NH).

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH) : 275 nm (π→π* transition, naphthyridine), 320 nm (n→π* transition, lactam).

X-ray Crystallography and Solid-State Conformational Analysis

Single-crystal X-ray studies of analogous 1,8-naphthyridines reveal key structural features:

Parameter Value for Analog Inferred Value for Target Compound
Crystal system Monoclinic Monoclinic
Space group P2₁/c P2₁/c or C2/c
Hydrogen bonds N–H⋯O, N–H⋯N N–H⋯O (amide-lactam), N–H⋯N (inter-ring)
π–π stacking (Å) 3.4–3.6 3.5–3.8

The naphthyridine core adopts near-planarity (r.m.s. deviation < 0.1 Å), with the benzamide group rotated 25–30° relative to the bicyclic system. Intermolecular N–H⋯O hydrogen bonds between the lactam and amide groups stabilize the lattice, while π–π interactions between naphthyridine rings enhance packing density.

Tautomeric Equilibria in the 1,8-Naphthyridine Core

The 7-oxo-8H-1,8-naphthyridine system exhibits lactam-lactim tautomerism :

$$
\text{Lactam form} \rightleftharpoons \text{Lactim form}
$$

Experimental evidence :

  • Solid state : Lactam form dominates, as shown by X-ray carbonyl signals at 1670 cm⁻¹ and planar amide geometries.
  • Solution (DMSO) : NMR shows a single tautomer (δ 10.20 ppm for NH), suggesting the lactam form is stabilized by intramolecular hydrogen bonding.

DFT calculations predict a tautomeric equilibrium constant (K) of 10³–10⁴ in favor of the lactam form due to resonance stabilization of the carbonyl group.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H18N4O2/c1-14-3-2-4-15(13-14)22(28)25-17-7-5-16(6-8-17)24-19-11-12-23-21-18(19)9-10-20(27)26-21/h2-13H,1H3,(H,25,28)(H2,23,24,26,27)

InChI Key

FMCHIONISPNEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

The synthesis generally follows a multi-step approach, which can be summarized as follows:

  • Synthesis of Naphthyridine Derivative :

    • The starting material is often a substituted naphthyridine that undergoes various functional group modifications.
    • Example Reaction : The reaction between an appropriate amine and a naphthyridine derivative can yield the necessary amino group.
  • Formation of Benzamide Structure :

    • A benzoyl chloride or an equivalent reagent is reacted with the amine to form the benzamide linkage.
    • The reaction typically requires base conditions to facilitate nucleophilic attack by the amine.
  • Methylation Step :

    • The introduction of a methyl group can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base.

Specific Reaction Conditions

Step Reagents Used Conditions Yield
1 Naphthyridine derivative + Amine Heat at reflux in solvent (e.g., DMF) ~70%
2 Benzoyl chloride + Amine Stir at room temperature in DMF ~85%
3 Methyl iodide + Base (e.g., KOH) Stir at room temperature for several hours ~90%

Analysis of Reaction Mechanisms

The mechanisms involved in these synthesis steps are crucial for understanding how to optimize yields and purity:

  • Nucleophilic Substitution : In the formation of the benzamide, the nucleophilic attack by the amine on the electrophilic carbon of the benzoyl chloride is a key step that influences reaction efficiency.

  • Electrophilic Aromatic Substitution : The methylation step typically involves an electrophilic aromatic substitution mechanism where the aromatic ring acts as a nucleophile.

Challenges and Considerations

Several challenges can arise during the synthesis:

  • Selectivity : Ensuring that reactions proceed with high selectivity to avoid unwanted side products.

  • Purity : Post-synthesis purification methods such as recrystallization or chromatography are often necessary to achieve high-purity compounds.

Chemical Reactions Analysis

Amide Coupling

The benzamide moiety is synthesized via a mixed-anhydride or carbodiimide-mediated coupling between 3-methylbenzoic acid derivatives and the aromatic amine group on the 1,8-naphthyridine core. For example:

  • Step 1 : Activation of 3-methylbenzoic acid using isobutyl chloroformate and N-methylmorpholine in THF at −20°C .

  • Step 2 : Reaction with 4-amino-7-oxo-8H-1,8-naphthyridine in the presence of ammonia yields the target compound .

Key Data :

Reaction StepYieldConditionsReference
Amide bond formation75–80%−20°C, THF, 4 h

Naphthyridine Core Formation

The 1,8-naphthyridine scaffold is synthesized via cyclization reactions:

  • Cyclocondensation : 4-aminopyridine derivatives undergo cyclization with ketones or aldehydes under acidic conditions (e.g., HCl at 90°C) .

  • Oxidation : Methyl sulfoxide intermediates (e.g., from m-CPBA oxidation) are substituted with amines to form the final heterocycle .

Example Reaction :

2-(4-(1,3-dioxolan-2-yl)phenyl)-5-methoxy-3-phenyl-1,6-naphthyridineHCl (37%), 90°C4-(5-oxo-3-phenyl-5,6-dihydro-1,6-naphthyridin-2-yl)benzaldehyde[1]\text{2-(4-(1,3-dioxolan-2-yl)phenyl)-5-methoxy-3-phenyl-1,6-naphthyridine} \xrightarrow{\text{HCl (37\%), 90°C}} \text{4-(5-oxo-3-phenyl-5,6-dihydro-1,6-naphthyridin-2-yl)benzaldehyde} \quad[1]

Hydrolysis of Protecting Groups

The 1,3-dioxolane protecting group on the benzaldehyde moiety is cleaved under acidic conditions to yield free aldehydes, as demonstrated in :

  • Conditions : 37% HCl, 90°C, 3 h.

  • Yield : 91% .

Substitution Reactions

  • Amino Group Derivatization : The 4-amino group on the naphthyridine core reacts with electrophiles (e.g., benzoyl chlorides) to form secondary amides .

  • Methylsulfide Oxidation : Methylsulfide groups are oxidized to sulfoxides using m-CPBA, enabling nucleophilic substitution with amines .

pH-Dependent Degradation

  • The compound is stable in neutral conditions but degrades in strongly acidic (pH < 3) or basic (pH > 10) environments due to hydrolysis of the amide bond or naphthyridine ring opening .

Thermal Stability

  • Decomposition occurs above 250°C, as observed in differential scanning calorimetry (DSC) studies of related naphthyridines .

Kinase Inhibition

Structural analogs (e.g., pyrido[2,3-d]pyrimidines) exhibit kinase inhibition via:

  • Hydrogen bonding : Between the naphthyridine carbonyl and kinase active-site residues .

  • π-Stacking : Aromatic interactions with phenylalanine or tyrosine residues .

Key IC₅₀ Data :

Target KinaseIC₅₀ (nM)Reference
CDK4/626
PDGFRβ26

¹H NMR

  • Naphthyridine protons : Singlet at δ 8.44 ppm (1H, s) .

  • Benzamide protons : Doublets at δ 7.83 ppm (2H, J = 8.2 Hz) and δ 7.57 ppm (2H, J = 8.2 Hz) .

Mass Spectrometry

  • Molecular ion : m/z 307.3 [M+H]⁺ (calculated for C₁₈H₁₇N₃O₂) .

Comparative Analysis with Analogs

Feature3-Methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamidePyrido[2,3-d]pyrimidine (7x) Demethyl-imatinib
Core structure1,8-NaphthyridinePyrido[2,3-d]pyrimidineBenzamide-pyrimidine
Key substituents3-Methylbenzamide, 7-oxo groupCyclopentyl, cyano groupPiperazinylmethyl
Kinase inhibitionPredicted CDK4/6CDK4/6, PDGFRβ, FGFR1BCR-ABL
Synthetic yield75–80%63–91%70–85%

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide exhibit significant antibacterial properties. For instance, derivatives of naphthyridine have been studied for their efficacy against various bacterial strains, including resistant strains.

Case Study :
A study published in Drug Discovery Today reported that naphthyridine derivatives demonstrated potent antibacterial effects, which could be attributed to their ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anti-inflammatory Properties

Compounds within the naphthyridine class have shown promising anti-inflammatory effects. The mechanism often involves the modulation of inflammatory cytokines and pathways.

Research Findings :
In vitro studies have demonstrated that derivatives can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound helps in optimizing its pharmacological properties. Modifications at specific positions on the naphthyridine ring can enhance its biological activity.

Modification Effect on Activity
Methyl group at position 3Enhances antibacterial potency
Amino substitution at para positionIncreases anti-inflammatory activity

Toxicology and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that this compound has a favorable safety profile with low cytotoxicity in mammalian cell lines.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Properties
Compound Name / ID Core Structure Substituents/Modifications Yield (%) Melting Point (°C) Bioactivity (if reported) Reference
Target Compound 1,8-Naphthyridin-4-one 3-methylbenzamide, 4-aminophenyl linker N/A N/A N/A N/A
3-{[4-(p-Methoxy)benzylidene-amino]-5-benzylthio-4H-(1,2,4)-triazol-3-yl]}-1-ethyl-7-methyl-1H-[1,8]naphthyridin-4-one (7b) 1,8-Naphthyridin-4-one Triazole, benzylthio, methoxybenzylidene-amino 65 229–231 Antibacterial, Antifungal
4-(4-amino-1-(1-(5-fluoro-3-(3-fluoropheny1)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one Pyrazolopyrimidine, fluorophenyl, sulfonamide 28 175–178 Not specified
N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide Benzamide Butoxyphenyl, hydroxypropanamide N/A N/A Not specified
Key Observations:

Core Heterocycles: The target compound’s 1,8-naphthyridin-4-one core shares similarities with compound 7b , which also contains this moiety. However, 7b incorporates a triazole ring and benzylthio group, enhancing its antibacterial and antifungal activity.

Synthetic Efficiency: Compound 7b achieved a moderate yield of 65% , while Example 53 had a lower yield (28%), possibly due to complex Suzuki coupling steps.

Bioactivity :

  • 7b demonstrated broad-spectrum antimicrobial activity, likely due to its triazole and benzylthio substituents disrupting microbial cell membranes . The target compound’s 3-methylbenzamide group may offer similar advantages but requires empirical validation.

Functional Group Analysis

  • Amino-Phenyl Linker: Present in the target compound and Example 53 , this group facilitates π-π stacking interactions with aromatic residues in enzyme active sites.
  • Hydrophobic Substituents : The 3-methyl group in the target compound and butoxyphenyl in enhance membrane permeability, a critical factor for oral bioavailability.
  • Electron-Withdrawing Groups : Fluorine atoms in Example 53 improve metabolic stability, whereas the 7-oxo group in the target compound may act as a hydrogen-bond acceptor.

Pharmacological Potential

While the target compound’s biological data are unavailable, analogues suggest plausible applications:

  • Antimicrobial Activity: Triazole- and naphthyridinone-containing compounds (e.g., 7b) inhibit bacterial DNA gyrase .
  • Kinase Inhibition : Chromen-4-one derivatives (Example 53 ) are explored as kinase inhibitors, implying the target compound could target similar pathways.

Biological Activity

3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C22H18N4O2, with a molecular weight of 370.4 g/mol. Its structure includes a naphthyridine moiety linked to a benzamide, which is crucial for its biological interactions.

Property Value
Molecular FormulaC22H18N4O2
Molecular Weight370.4 g/mol
IUPAC NameThis compound
InChI KeyFMCHIONISPNEKG-UHFFFAOYSA-N

Research indicates that compounds with similar naphthyridine structures exhibit significant biological activities, particularly as enzyme inhibitors. The presence of the 7-oxo group enhances the compound's reactivity and interaction with various biological targets, including kinases and other enzymes involved in disease processes.

Enzyme Inhibition

Studies have shown that this compound acts as an inhibitor for several key enzymes:

  • Cyclin-dependent Kinases (CDKs) : Inhibitors of CDKs are crucial in cancer therapy as they regulate cell cycle progression.
  • Poly(ADP-ribose) polymerase (PARP) : This enzyme plays a role in DNA repair; inhibition can enhance the efficacy of certain chemotherapeutics.

Pharmacological Effects

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic effects:

Anti-cancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to inhibit CDKs contributes to its anti-proliferative properties.

Anti-fibrotic Effects

Recent research indicates that similar compounds may have anti-fibrotic properties. For example, EM703 (a related compound) significantly reduced collagen deposition in lung tissues affected by fibrosis. The implications for treating pulmonary fibrosis could be substantial if this compound shows similar efficacy.

Case Studies and Research Findings

A review of literature reveals several case studies where naphthyridine derivatives have been tested for their biological activities:

  • Study on Lung Fibrosis : A study highlighted the use of EM703 in reducing hydroxyproline content in lung tissues compared to control groups, indicating its potential use in treating pulmonary fibrosis .
  • Kinase Profiling : A kinase profiling study indicated that related naphthyridine compounds showed potent inhibitory activity against multiple kinases involved in cancer progression .

Q & A

Basic: What synthetic routes are recommended for preparing 3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the 1,8-naphthyridine core and subsequent coupling with the benzamide moiety. A common approach includes:

  • Step 1 : Activation of the 7-oxo-8H-1,8-naphthyridin-4-amine intermediate using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or acetonitrile) .
  • Step 2 : Reaction with 3-methylbenzoyl chloride under basic conditions (e.g., potassium carbonate in THF) to form the benzamide linkage.
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H/13C^{13}C NMR and HRMS .

Advanced: How can researchers optimize low yields during the final coupling step?

Low yields often arise from steric hindrance or poor solubility. Strategies include:

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .
  • Catalysis : Introduce catalytic DMAP or pyridine to accelerate acyl transfer .
  • Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of activated intermediates) .
    Document reaction progress via TLC or LC-MS to identify bottlenecks .

Basic: Which analytical techniques are critical for structural validation?

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6d_6) should confirm aromatic proton integration (e.g., naphthyridine C-H at δ 8.2–8.5 ppm, benzamide protons at δ 7.3–7.7 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (e.g., C23_{23}H19_{19}N4_{4}O2_{2}: calc. 389.1504) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, though crystallization may require vapor diffusion with dichloromethane/methanol .

Advanced: How should contradictory biological activity data be resolved?

Discrepancies in IC50_{50} values across studies may stem from:

  • Assay Conditions : Compare buffer pH, ATP concentrations (for kinase assays), or cell line viability protocols .
  • Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and adjust for residual solvents .
  • Target Selectivity : Perform kinome-wide profiling (e.g., using KinomeScan) to rule off-target effects .

Basic: What in vitro assays are suitable for initial biological screening?

  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition of naphthyridine-associated targets .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay, with doxorubicin as a positive control .
  • Solubility : Pre-treat compounds with DMSO (<0.1% final) to avoid solvent interference .

Advanced: What computational tools aid in target prediction?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., Abl1 or Bcl-2) based on the naphthyridine scaffold .
  • QSAR Modeling : Train models with RDKit descriptors to correlate substituent effects (e.g., 3-methyl vs. trifluoromethyl) with activity .
  • ADMET Prediction : SwissADME predicts logP (target <5) and CYP450 inhibition risks .

Basic: How to address poor aqueous solubility during bioassays?

  • Formulation : Prepare stock solutions in DMSO and dilute with PBS containing 0.1% Tween-80 .
  • Prodrug Design : Introduce phosphate esters at the benzamide para-position to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (200 nm size) for controlled release in cell culture .

Advanced: What strategies validate the compound’s mechanism of action?

  • CRISPR Knockout : Generate target gene (e.g., Bcl-2) KO cell lines and compare apoptosis rates via flow cytometry .
  • Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate binding proteins for LC-MS/MS identification .
  • Metabolomics : Track ATP/ADP ratios via LC-MS to confirm kinase inhibition .

Basic: How to troubleshoot decomposition during storage?

  • Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation .
  • Stability Testing : Monitor purity monthly via HPLC (C18 column, 254 nm) and discard if degradation exceeds 5% .
  • Lyophilization : Convert to a stable hydrochloride salt by treating with HCl in diethyl ether .

Advanced: How to design SAR studies for the naphthyridine core?

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups at the 3-methyl position .
  • Bioisosteric Replacement : Replace the naphthyridine oxygen with sulfur and compare IC50_{50} shifts .
  • Free-Wilson Analysis : Statistically correlate substituent contributions to activity using partial least squares regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.